molecular formula C17H22ClN3O2 B7640828 2-[4-(4-Chloro-3-methoxybenzoyl)piperazin-1-yl]-3-methylbutanenitrile

2-[4-(4-Chloro-3-methoxybenzoyl)piperazin-1-yl]-3-methylbutanenitrile

Cat. No. B7640828
M. Wt: 335.8 g/mol
InChI Key: GJKWVODVEVLFFU-UHFFFAOYSA-N
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Description

2-[4-(4-Chloro-3-methoxybenzoyl)piperazin-1-yl]-3-methylbutanenitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as CM-156, has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-[4-(4-Chloro-3-methoxybenzoyl)piperazin-1-yl]-3-methylbutanenitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of cancer and other diseases. This compound has been shown to inhibit the activity of protein kinase B (AKT), a key signaling pathway that is often overactive in cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, further supporting its potential as a cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to have anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of a range of diseases that involve inflammation and oxidative stress. Additionally, this compound has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-(4-Chloro-3-methoxybenzoyl)piperazin-1-yl]-3-methylbutanenitrile for lab experiments is its high purity and potency, which makes it suitable for a range of in vitro and in vivo studies. Additionally, the compound has been extensively studied, and its synthesis method has been optimized to produce high yields of pure this compound. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for research on 2-[4-(4-Chloro-3-methoxybenzoyl)piperazin-1-yl]-3-methylbutanenitrile. One area of focus is the compound's potential as a cancer treatment, particularly in combination with other therapies. Additionally, further investigation is needed to fully understand the compound's mechanism of action and its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and inflammatory disorders. Finally, there is a need for further optimization of the synthesis method for this compound to improve its solubility and other properties for use in lab experiments.

Synthesis Methods

The synthesis of 2-[4-(4-Chloro-3-methoxybenzoyl)piperazin-1-yl]-3-methylbutanenitrile involves a multi-step process that begins with the reaction of 4-chloro-3-methoxybenzoyl chloride with piperazine. The resulting compound is then reacted with 3-methylbutanenitrile to produce this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it suitable for large-scale production.

Scientific Research Applications

2-[4-(4-Chloro-3-methoxybenzoyl)piperazin-1-yl]-3-methylbutanenitrile has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the compound's potential as a therapeutic agent for a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to have potent anti-tumor activity in vitro and in vivo, making it a promising candidate for further investigation as a cancer treatment.

properties

IUPAC Name

2-[4-(4-chloro-3-methoxybenzoyl)piperazin-1-yl]-3-methylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2/c1-12(2)15(11-19)20-6-8-21(9-7-20)17(22)13-4-5-14(18)16(10-13)23-3/h4-5,10,12,15H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKWVODVEVLFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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